2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester
Overview
Description
2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester is an organic compound with the molecular formula C8H15NO2. This compound is characterized by the presence of an amino group, a double bond, and a methyl ester functional group. It is a derivative of pentenoic acid and is used in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester typically involves the reaction of 3,3-dimethylbut-1-ene with an appropriate amine under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the starting materials are subjected to a series of steps involving protection and deprotection of functional groups, followed by esterification to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, saturated compounds, and various substituted amino esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: Research on potential therapeutic applications, including drug development and pharmacokinetics.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the ester group can participate in esterification and hydrolysis reactions. These interactions influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,3-dimethyl-pent-4-ynoic acid methyl ester
- 2-Amino-3,3-dimethyl-pentanoic acid methyl ester
- 2-Amino-3,3-dimethyl-hex-4-enoic acid methyl ester
Uniqueness
2-Amino-3,3-dimethyl-pent-4-enoic acid methyl ester is unique due to its specific structural features, such as the presence of a double bond and a methyl ester group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 2-amino-3,3-dimethylpent-4-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5-8(2,3)6(9)7(10)11-4/h5-6H,1,9H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCYPVMDZRZRPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C(C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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